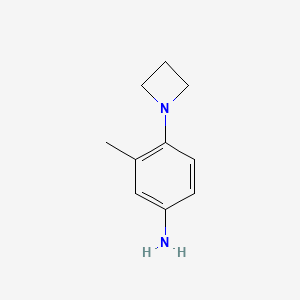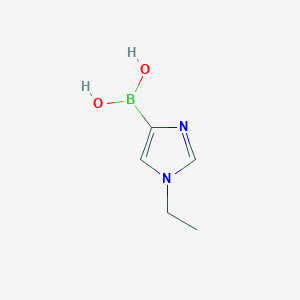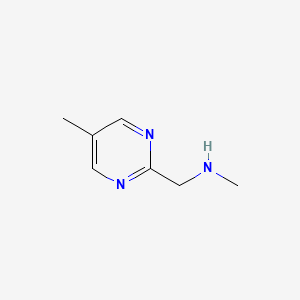
5-Fluoro-6-methylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-6-methylindoline is a fluorinated indole derivative. Indoles are significant heterocyclic compounds found in many natural products and pharmacologically active substances.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methylindoline typically involves the electrophilic fluorination of indole derivatives. One common method is the treatment of N-acylindole with trifluoromethyl hypofluorite (CF3OF) in a solvent like CF3Cl at low temperatures, resulting in fluorinated indoline derivatives . Another approach involves the use of cesium fluoroxysulfate (CsOSO3F) or Selectfluor for the fluorination of indoles, yielding 3-fluoroindolines .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic fluorination processes using reagents like Selectfluor, which are efficient and scalable. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
5-Fluoro-6-methylindoline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to indoline derivatives using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include fluorinated indole oxides, reduced indoline derivatives, and substituted indoles with various functional groups.
科学的研究の応用
5-Fluoro-6-methylindoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an inhibitor of enzymes and receptors.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Fluoro-6-methylindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to inhibition or modulation of biological pathways. For example, fluorinated indoles have been shown to inhibit HIV-1 and CB2 cannabinoid receptors .
類似化合物との比較
Similar Compounds
5-Fluoroindole: Another fluorinated indole with similar biological activities.
6-Fluoroindole: Differently positioned fluorine atom, affecting its reactivity and biological properties.
5-Methylindole: Lacks the fluorine atom, resulting in different pharmacological profiles.
Uniqueness
5-Fluoro-6-methylindoline is unique due to the combined presence of both fluorine and methyl groups, which synergistically enhance its biological activity and metabolic stability compared to other indole derivatives .
特性
分子式 |
C9H10FN |
|---|---|
分子量 |
151.18 g/mol |
IUPAC名 |
5-fluoro-6-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5,11H,2-3H2,1H3 |
InChIキー |
ZEVBZJUMEBHTBG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCN2)C=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11921808.png)
![2,5-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11921823.png)
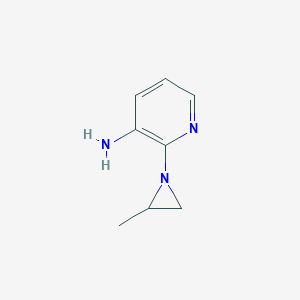

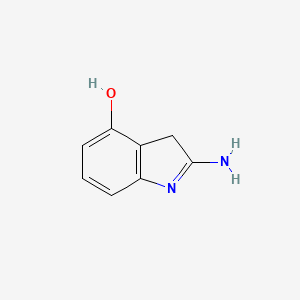
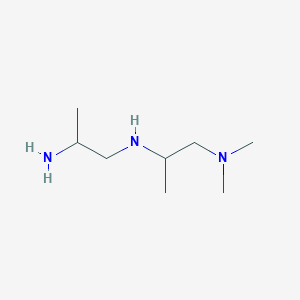
![Imidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11921848.png)
![Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
![1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione](/img/structure/B11921853.png)
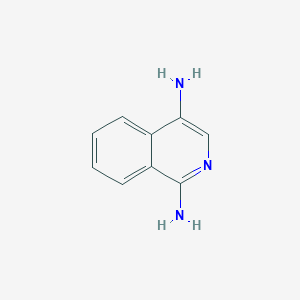
![(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol](/img/structure/B11921858.png)
